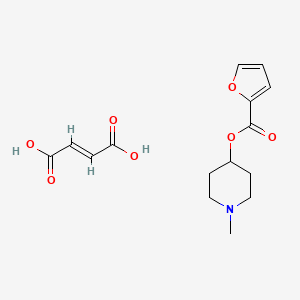
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves several steps. One common method includes the reaction of 1-methylpiperidine with furan-2-carboxylic acid under specific conditions to form the desired ester. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or ethanol. The fumarate salt is then formed by reacting the ester with fumaric acid.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using reagents like sodium halides or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate.
Comparison with Similar Compounds
1-Methylpiperidin-4-yl furan-2-carboxylate fumarate can be compared with other similar compounds, such as:
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: This compound has a similar structure but differs in the functional groups attached to the furan ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another related compound with a piperidine ring and a different substituent on the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO7 |
|---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1-methylpiperidin-4-yl) furan-2-carboxylate |
InChI |
InChI=1S/C11H15NO3.C4H4O4/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10;5-3(6)1-2-4(7)8/h2-3,8-9H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LCTASXWAQQNPQU-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


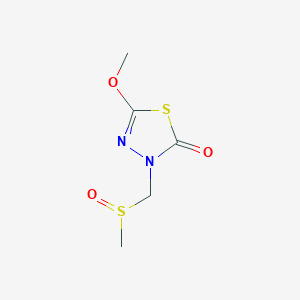
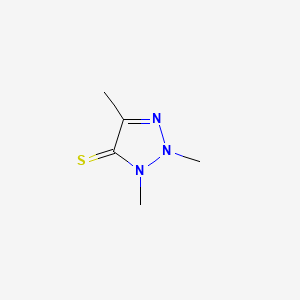




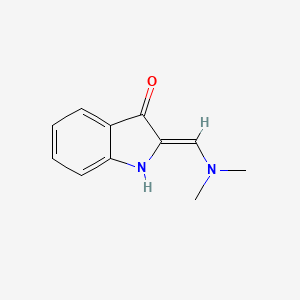
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

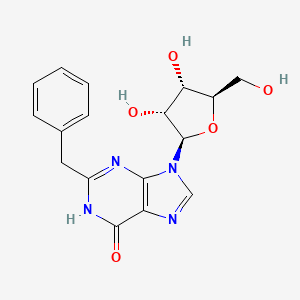
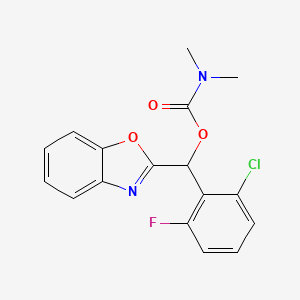
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
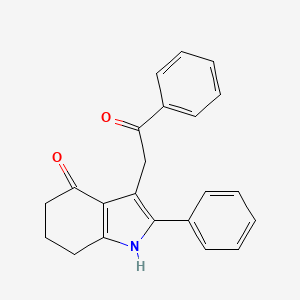
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
